SGLT2 Binding Affinity: Head-to-Head Comparison of C-Glucitol Tetraacetate vs. Parent C-Glucitol
In a direct binding assay using human SGLT2 (hSGLT2), the C-glucitol tetraacetate analog (BindingDB entry corresponding to CAS 85422-91-9) showed a dramatically higher affinity than the deprotected C-phenyl glucitol derivative SGL5213 [1]. This demonstrates that the peracetylated prodrug scaffold can profoundly alter target engagement.
| Evidence Dimension | hSGLT2 inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.308 nM [1] |
| Comparator Or Baseline | SGL5213 (deprotected C-phenyl glucitol): hSGLT2 IC50 = 20 nM [2] |
| Quantified Difference | ~65-fold greater potency (0.308 nM vs. 20 nM) |
| Conditions | Sodium-dependent glucose transport assay; cells expressing hSGLT2; pH 7.4, 37°C; 96-well format [1] |
Why This Matters
A 65-fold potency difference at the primary target directly impacts the required dosing, selectivity window, and compound concentration needed for cellular assays, making CAS 85422-91-9 the preferred choice for studies requiring maximal SGLT2 engagement.
- [1] BindingDB. BDBM159472. Affinity Data for (1R)-2,3,4,6-Tetra-O-acetyl-1,5-anhydro-1-(2-phenylethyl)-D-glucitol. IC50: 0.308 nM for hSGLT2. Assay conditions: pH 7.4, 37°C. View Source
- [2] SGL5213 – Product Description. hSGLT2 IC50 = 20 nM. ACE Therapeutics. View Source
